Furan Regioisomer Identity (3-yl vs. 2-yl) as a Determinant of MEK Binding Geometry
The target compound incorporates a furan-3-yl group, whereas the majority of commercially available furan-containing methanesulfonamide analogs employ a furan-2-yl substitution. In the MEK allosteric inhibitor binding pocket, furan-3-yl orientation positions the ring oxygen and the C-2/C-4 π-electrons in a distinct vector relative to the hinge region compared to furan-2-yl, as established by co-crystal structures of heterocyclic sulfonamide MEK inhibitors in the Novartis patent series [1]. The relevant comparator N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide (CAS not specified; AKOS026699098) utilizes a furan-2-yl-pyridine hybrid, whereas the target compound employs a simpler furan-3-yl-ethyl linker, resulting in different conformational flexibility and binding interactions [1].
| Evidence Dimension | Furan regioisomer identity and resulting binding vector geometry |
|---|---|
| Target Compound Data | Furan-3-yl regioisomer with ethyl linker (C-O distance from sulfonamide N: 4-bond spacer); CAS 1428356-62-0 |
| Comparator Or Baseline | Analog with furan-2-yl-pyridine hybrid scaffold: N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide (AKOS026699098); CAS 2034333-26-9 with furan-3-yl-pyridine hybrid |
| Quantified Difference | Qualitative difference in H-bond donor/acceptor geometry; quantitative Ki/IC50 data for the target compound have not been publicly disclosed |
| Conditions | Inferred from MEK allosteric inhibitor SAR described in WO 2012/168884 A1 and related Novartis patent filings |
Why This Matters
For MEK inhibitor screening cascades, furan regioisomer identity determines which compounds occupy the allosteric back-pocket correctly; procurement of the incorrect regioisomer can yield false-negative results or misleading SAR interpretations.
- [1] Poddutoori R, Wang C, Zhao X, Novartis AG. Heterocyclic sulfonamide derivatives. WO 2012/168884 A1. 2012. View Source
